molecular formula C9H17Br B8627428 Bromomethylcyclooctane

Bromomethylcyclooctane

Cat. No. B8627428
M. Wt: 205.13 g/mol
InChI Key: RUSAZVZHLDQOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432921B1

Procedure details

Cyclooctylmethanol (8.16 g) was dissolved in 47% HBr-solution (70 ml) and refluxed for 1 hour at 130° C. The reaction mixture was poured onto icewater (500 ml) and saturated sodium hydrogencarbonate solution (500 ml) was added. The aqueous solution was extracted with dichloromethane. The combined organic phases were washed with water, brine and dried over sodium sulfate, filtered and concentrated in vacuo. The residue was chromatographed on silica gel in toluene as eluent. The fractions containing cyclo-octylmethyl bromide were pooled and evaporated. Yield: 9.85 g. TLC: Rf=0.95, silica gel, toluene
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:9]O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].[BrH:16]>>[CH:1]1([CH2:9][Br:16])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
C1(CCCCCCC1)CO
Name
Quantity
70 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel in toluene as eluent
ADDITION
Type
ADDITION
Details
The fractions containing cyclo-octylmethyl bromide
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C1(CCCCCCC1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.